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Compound of Interest

Compound Name: 3-(Piperidin-1-ylsulfonyl)aniline

Cat. No.: B1306169 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

and potential therapeutic applications of 3-(Piperidin-1-ylsulfonyl)aniline. This compound, a

member of the sulfonamide class, has garnered interest for its inhibitory activity against

dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. Its potential as an

anticancer agent is explored through an examination of its mechanism of action and relevant

experimental data. This document details experimental protocols for its synthesis and biological

evaluation, and presents key data in a structured format to facilitate further research and

development.

Molecular Structure and Physicochemical
Properties
3-(Piperidin-1-ylsulfonyl)aniline is an organic compound featuring a piperidine ring linked to

an aniline moiety through a sulfonyl group.

Table 1: Physicochemical Properties of 3-(Piperidin-1-ylsulfonyl)aniline
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Property Value Reference

Molecular Formula C₁₁H₁₆N₂O₂S [1]

Molecular Weight 240.32 g/mol [1]

IUPAC Name 3-(piperidin-1-ylsulfonyl)aniline

CAS Number 22184-99-2

Canonical SMILES
C1CCN(CC1)S(=O)

(=O)C2=CC=CC(=C2)N

Appearance
White to off-white crystalline

solid (predicted)

Solubility

Soluble in organic solvents

such as DMSO, DMF, and

alcohols. Limited solubility in

water.

Note: Some physical properties are predicted based on the chemical structure and may vary.

Synthesis and Characterization
The synthesis of 3-(Piperidin-1-ylsulfonyl)aniline is typically achieved through the reaction of

a sulfonyl chloride derivative with piperidine.[1]

Experimental Protocol: Synthesis of 3-(Piperidin-1-
ylsulfonyl)aniline
Materials:

3-Aminobenzenesulfonyl chloride hydrochloride

Piperidine

Triethylamine (TEA) or Pyridine

Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and Ethyl Acetate for chromatography

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 3-aminobenzenesulfonyl chloride

hydrochloride (1.0 equivalent) in the chosen solvent (DCM or THF).

Addition of Base: Add triethylamine or pyridine (2.2 equivalents) to the solution to neutralize

the hydrochloric acid.

Nucleophilic Substitution: Cool the mixture in an ice bath and add piperidine (1.1

equivalents) dropwise with stirring.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24

hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Work-up:

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.

Purification: Purify the crude product by silica gel column chromatography using a

hexane/ethyl acetate gradient to yield the pure 3-(Piperidin-1-ylsulfonyl)aniline.
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Characterization: Confirm the structure and purity of the final compound using techniques

such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mechanism of Action: Inhibition of Dihydrofolate
Reductase (DHFR)
The primary biological target of 3-(Piperidin-1-ylsulfonyl)aniline is believed to be

dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folate metabolic pathway,

responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its

derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital

for DNA replication and cell proliferation.

By inhibiting DHFR, 3-(Piperidin-1-ylsulfonyl)aniline disrupts the supply of these essential

precursors, leading to an arrest of the cell cycle and ultimately, apoptosis (programmed cell

death). This mechanism is particularly effective against rapidly dividing cells, such as cancer

cells.[1]

Signaling Pathway Diagram
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Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.

Biological Activity and Therapeutic Potential
The inhibition of DHFR by 3-(Piperidin-1-ylsulfonyl)aniline suggests its potential as an

anticancer agent. Studies on similar sulfonamide-containing compounds have demonstrated
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efficacy against various cancer cell lines.[1]

Experimental Protocol: In Vitro DHFR Inhibition Assay
This protocol is adapted from commercially available DHFR inhibitor screening kits and can be

used to determine the inhibitory potential of 3-(Piperidin-1-ylsulfonyl)aniline.[2][3][4]

Materials:

Recombinant human DHFR enzyme

DHFR Assay Buffer

Dihydrofolate (DHF) substrate

NADPH

3-(Piperidin-1-ylsulfonyl)aniline (test compound)

Methotrexate (positive control inhibitor)

96-well microplate

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Reagent Preparation:

Prepare a stock solution of the test compound in DMSO.

Prepare serial dilutions of the test compound and methotrexate in DHFR Assay Buffer.

Prepare working solutions of DHFR enzyme, DHF, and NADPH in DHFR Assay Buffer

according to the kit manufacturer's instructions.

Assay Setup (in a 96-well plate):

Test Wells: Add DHFR enzyme solution and the diluted test compound.
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Positive Control Wells: Add DHFR enzyme solution and diluted methotrexate.

Negative Control (No Inhibitor) Wells: Add DHFR enzyme solution and assay buffer (with

DMSO vehicle).

Blank Wells: Add assay buffer only.

Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the

inhibitor to bind to the enzyme.

Reaction Initiation: Add the NADPH solution to all wells, followed by the DHF substrate to

initiate the reaction.

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every

15-30 seconds for 5-10 minutes. The decrease in absorbance corresponds to the oxidation

of NADPH.

Data Analysis:

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve)

for each well.

Determine the percent inhibition for each concentration of the test compound relative to

the negative control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to calculate the IC₅₀ value.

Experimental Protocol: Cell Viability (MTT) Assay
This assay determines the cytotoxic effects of the compound on cancer cell lines.

Materials:

Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)[1]

Complete cell culture medium (e.g., DMEM with 10% FBS)
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3-(Piperidin-1-ylsulfonyl)aniline (test compound)

Doxorubicin or another standard anticancer drug (positive control)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

96-well cell culture plates

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow

them to adhere overnight.

Compound Treatment: Prepare serial dilutions of the test compound and the positive control

in the complete cell culture medium. Replace the medium in the wells with the medium

containing the different concentrations of the compounds. Include vehicle control wells

(medium with DMSO).

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5%

CO₂.

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells

with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the percentage of cell viability against the logarithm of the compound concentration

and determine the IC₅₀ value.

Table 2: Predicted Biological Activity Profile

Assay Predicted Outcome

DHFR Inhibition Assay
Potent inhibition of DHFR activity with a low

micromolar or nanomolar IC₅₀ value.

Cell Viability Assay
Dose-dependent reduction in the viability of

cancer cell lines.

Conclusion and Future Directions
3-(Piperidin-1-ylsulfonyl)aniline presents a promising scaffold for the development of novel

anticancer agents. Its mode of action via the inhibition of DHFR is a well-established strategy in

cancer chemotherapy. The experimental protocols provided in this guide offer a framework for

the synthesis and evaluation of this compound and its analogs.

Future research should focus on:

Lead Optimization: Synthesizing and testing derivatives to improve potency, selectivity, and

pharmacokinetic properties.

In Vivo Studies: Evaluating the efficacy and safety of promising compounds in animal models

of cancer.

Combination Therapies: Investigating the potential synergistic effects of these compounds

with other anticancer drugs.

This technical guide serves as a foundational resource for researchers dedicated to advancing

the field of oncology through the exploration of novel small molecule inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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